molecular formula C19H13ClN2O2 B3035949 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-51-6

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

Cat. No.: B3035949
CAS No.: 338785-51-6
M. Wt: 336.8 g/mol
InChI Key: QJDSYRXWISKBJN-UHFFFAOYSA-N
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Description

4-{[5-(4-Chlorophenyl)-2-Furyl]methyl}-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a [5-(4-chlorophenyl)-2-furyl]methyl group. The molecular formula is C19H13ClN2O2, and its structure includes a furan ring linked to a 4-chlorophenyl group, distinguishing it from simpler benzyl or alkyl-substituted analogs. Its unique substitution pattern may influence electronic properties, solubility, and biological interactions compared to related derivatives.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-13-7-5-12(6-8-13)18-10-9-14(24-18)11-17-15-3-1-2-4-16(15)19(23)22-21-17/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDSYRXWISKBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186706
Record name 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338785-51-6
Record name 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338785-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[5-(4-Chlorophenyl)-2-furanyl]methyl]-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H14ClN3O2
  • Molecular Weight : 357.79 g/mol

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound is believed to act as an enzyme inhibitor, potentially modulating biochemical pathways critical in disease states. Its structural features allow it to bind effectively to target enzymes or receptors, leading to inhibition or alteration of their functions.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, studies have shown that phthalazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound’s structure, particularly the presence of the chlorophenyl and furyl groups, contributes to its potency against microbial strains.

Microbial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Candida albicansEffective

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • HeLa (Cervical Cancer)
    • A549 (Lung Cancer)

The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.

Anti-inflammatory Effects

Phthalazine derivatives have also been recognized for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study conducted on phthalazine derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial activity against a range of pathogens. The findings suggested that modifications at specific positions could enhance efficacy .
  • Anticancer Activity :
    In vitro studies indicated that certain phthalazinones could induce apoptosis in cancer cells through mitochondrial pathways. This effect was attributed to the compound's ability to disrupt mitochondrial membrane potential .
  • Enzyme Inhibition Studies :
    Research has highlighted the potential of phthalazinones as inhibitors of specific enzymes involved in inflammatory pathways. For example, inhibition of COX-2 has been documented, suggesting therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Unique Features
4-Benzyl-1(2H)-phthalazinoneAntimicrobial, AnticancerBenzyl group enhances lipophilicity
4-(4-Chlorobenzyl)phthalazin-1(2H)-oneAnti-inflammatoryChlorobenzyl moiety provides unique binding
5-(4-Chlorophenyl)furan-2-carboxaldehydeAntimicrobialFuran ring contributes to reactivity

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Properties References
4-{[5-(4-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone [5-(4-Chlorophenyl)-2-furyl]methyl C19H13ClN2O2 344.77 Anti-HIV, vasorelaxant
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone [5-(2,4-Dichlorophenyl)-2-furyl]methyl C19H12Cl2N2O2 371.21 Not explicitly stated (structural analog)
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one 4-Chlorobenzyl, methyl C16H13ClN2O 284.74 Antifungal (vs. C. neoformans, dermatophytes)
Azelastine Hydrochloride 4-Chlorobenzyl, hexahydro-1-methyl-1H-azepin-4-yl C22H24ClN3O·HCl 418.37 Antihistamine (H1-receptor antagonist)
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone 4-Chlorophenyl, methyl C15H11ClN2O 270.72 Melting point: 147–148°C
2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone 2-Amino-5-chlorophenyl, methyl C15H12ClN3O 285.73 Melting point: 195–196°C

Physicochemical Properties

  • Melting Points: Methyl-substituted derivatives (e.g., 4-(4-chlorophenyl)-2-methyl-1(2H)-phthalazinone) exhibit lower melting points (147–148°C) compared to amino-substituted analogs (195–196°C) , reflecting differences in crystallinity and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
Reactant of Route 2
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